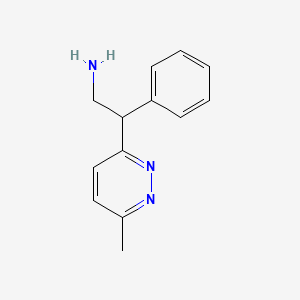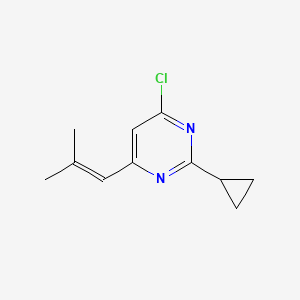
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine, also known as 4CCP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine ring structure, which is a six-membered heterocyclic compound that is found in many biological molecules. 4CCP has been studied for its ability to act as a substrate for enzymes, its ability to form covalent adducts with proteins, and its ability to bind to receptors.
Applications De Recherche Scientifique
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been studied for its potential applications in scientific research. It has been used as a substrate for enzymes, as a ligand for receptors, and as a covalent adduct with proteins. 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been studied for its ability to bind to and activate certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor. In addition, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been studied for its ability to form covalent adducts with proteins, which can be used to study protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine is still not fully understood. However, studies have shown that 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine binds to and activates certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor. It is hypothesized that 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine binds to the receptor and activates a G-protein, which in turn activates a signaling cascade that results in the physiological effects of 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine are still not fully understood. However, studies have shown that 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine binds to and activates certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor. This activation of the receptor can lead to a variety of physiological effects, such as changes in blood pressure, heart rate, and respiration. In addition, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is a relatively small and stable molecule, making it easy to synthesize and store. In addition, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has been shown to bind to and activate certain G-protein coupled receptors, making it a useful tool for studying receptor-ligand interactions. However, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has not been extensively studied, so its full range of effects and mechanisms of action are still not fully understood.
Orientations Futures
The potential future directions for 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine are numerous. Further research could be done to better understand its mechanism of action and its biochemical and physiological effects. In addition, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine could be used as a tool to study the structure and function of G-protein coupled receptors, and to study the interactions between proteins and small molecules. Finally, 4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine could be used in drug discovery, as it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-(2-methylprop-1-enyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-7(2)5-9-6-10(12)14-11(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUDEESJJBEUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=NC(=N1)C2CC2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(2-methylprop-1-en-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)



![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)

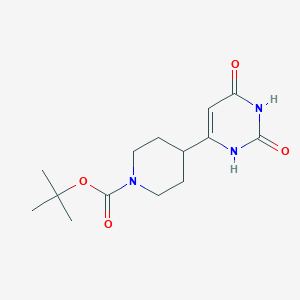
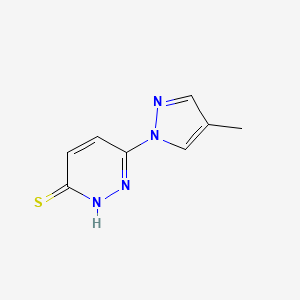
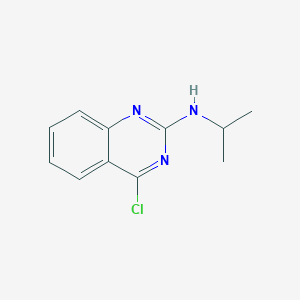
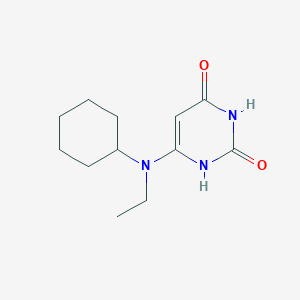
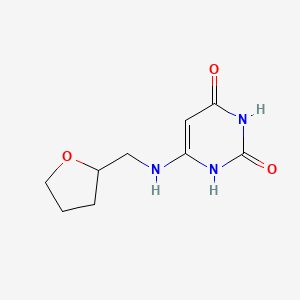
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)
